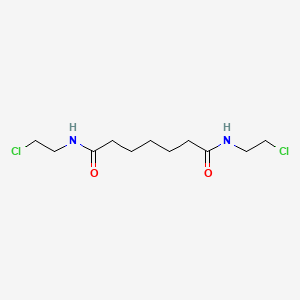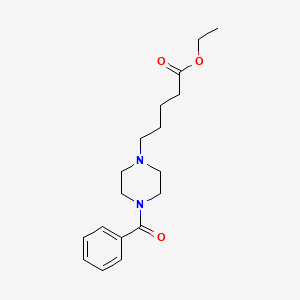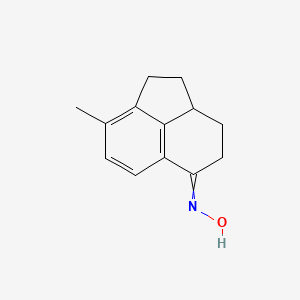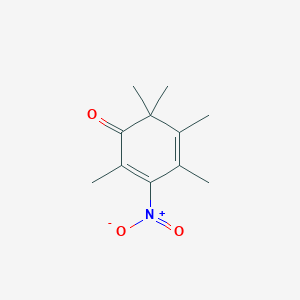
N~1~,N~7~-Bis(2-chloroethyl)heptanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~7~-Bis(2-chloroethyl)heptanediamide is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups attached to a heptanediamide backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~7~-Bis(2-chloroethyl)heptanediamide typically involves the reaction of heptanediamide with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N1,N~7~-Bis(2-chloroethyl)heptanediamide involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as distillation and solvent recovery to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~7~-Bis(2-chloroethyl)heptanediamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or methanol at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used in aqueous or organic solvents under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: New derivatives with substituted groups replacing the chloroethyl groups.
Oxidation Reactions: Oxidized products with additional oxygen-containing functional groups.
Reduction Reactions: Reduced products with fewer oxygen-containing functional groups.
Scientific Research Applications
N~1~,N~7~-Bis(2-chloroethyl)heptanediamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for modifying biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1,N~7~-Bis(2-chloroethyl)heptanediamide involves the alkylation of DNA, which leads to the formation of cross-links between DNA strands. This inhibits DNA replication and transcription, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. The molecular pathways involved include the activation of DNA damage response mechanisms and the induction of apoptosis.
Comparison with Similar Compounds
N~1~,N~7~-Bis(2-chloroethyl)heptanediamide can be compared with other similar compounds, such as:
Bis(2-chloroethyl)amine: Another alkylating agent with similar DNA-alkylating properties.
Carmustine: A nitrogen mustard compound used in chemotherapy with a similar mechanism of action.
Cyclophosphamide: A widely used chemotherapeutic agent that also functions as an alkylating agent.
Uniqueness
This compound is unique due to its specific heptanediamide backbone, which provides distinct chemical properties and reactivity compared to other alkylating agents. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
62617-59-8 |
|---|---|
Molecular Formula |
C11H20Cl2N2O2 |
Molecular Weight |
283.19 g/mol |
IUPAC Name |
N,N'-bis(2-chloroethyl)heptanediamide |
InChI |
InChI=1S/C11H20Cl2N2O2/c12-6-8-14-10(16)4-2-1-3-5-11(17)15-9-7-13/h1-9H2,(H,14,16)(H,15,17) |
InChI Key |
HQCWNYOIDWVMRS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)NCCCl)CCC(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol](/img/structure/B14512165.png)
![2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14512169.png)



![S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14512204.png)
![12H-Benzo[a]phenothiazine, 10-methyl-](/img/structure/B14512216.png)



![1,1',1''-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14512262.png)
